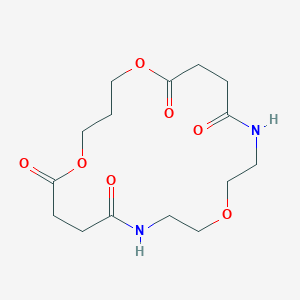
1,9,13-Trioxa-4,18-diazacycloicosane-5,8,14,17-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,9,13-Trioxa-4,18-diazacycloicosane-5,8,14,17-tetrone is a complex organic compound with the molecular formula C15H24N2O7 This compound is characterized by its unique structure, which includes multiple oxygen and nitrogen atoms arranged in a cyclic formation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,9,13-Trioxa-4,18-diazacycloicosane-5,8,14,17-tetrone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and other advanced industrial techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,9,13-Trioxa-4,18-diazacycloicosane-5,8,14,17-tetrone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction may produce more reduced forms of the compound. Substitution reactions can introduce new functional groups into the molecule, altering its chemical properties.
Scientific Research Applications
1,9,13-Trioxa-4,18-diazacycloicosane-5,8,14,17-tetrone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1,9,13-Trioxa-4,18-diazacycloicosane-5,8,14,17-tetrone involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of proteins and other biomolecules. The pathways involved may include binding to active sites on enzymes or altering the conformation of target molecules .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 1,9,13-Trioxa-4,18-diazacycloicosane-5,8,14,17-tetrone include:
- 1,4,13-trioxa-7,10,16,19-tetraazacycloheneicosane-6,9,17,20-tetrone
- 4,7,10-Trioxa-1,13-tridecanediamine
Uniqueness
What sets this compound apart from these similar compounds is its specific arrangement of oxygen and nitrogen atoms within the cyclic structure. This unique configuration imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
79688-15-6 |
|---|---|
Molecular Formula |
C15H24N2O7 |
Molecular Weight |
344.36 g/mol |
IUPAC Name |
1,9,13-trioxa-4,18-diazacycloicosane-5,8,14,17-tetrone |
InChI |
InChI=1S/C15H24N2O7/c18-12-2-4-14(20)23-8-1-9-24-15(21)5-3-13(19)17-7-11-22-10-6-16-12/h1-11H2,(H,16,18)(H,17,19) |
InChI Key |
MUJAQADFBQTWFF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)CCC(=O)NCCOCCNC(=O)CCC(=O)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[2,3-Dibromo-7-ethyl-4-(4-ethylphenyl)naphthalen-1-yl]oxy}acetic acid](/img/structure/B14427546.png)
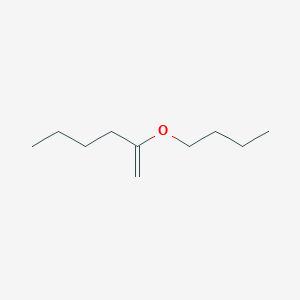
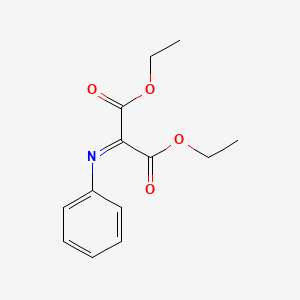
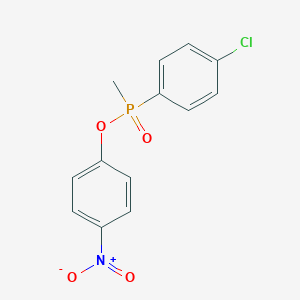
![Methylenebis[iodo(diphenyl)stannane]](/img/structure/B14427567.png)
![Methyl 4-[1-(phenylsulfanyl)ethyl]benzoate](/img/structure/B14427568.png)
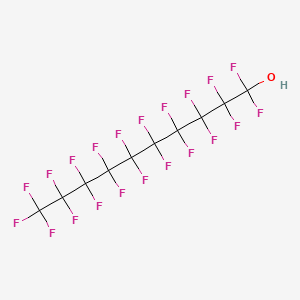
![(NZ)-N-(3-methyl-1-thia-4-azaspiro[4.4]non-3-en-2-ylidene)hydroxylamine](/img/structure/B14427581.png)
![N-[3-(3-Ethylpentan-3-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide](/img/structure/B14427584.png)
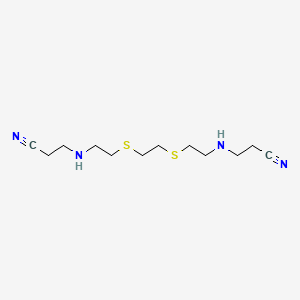
![Trimethyl[(penta-1,3-dien-2-yl)oxy]silane](/img/structure/B14427594.png)

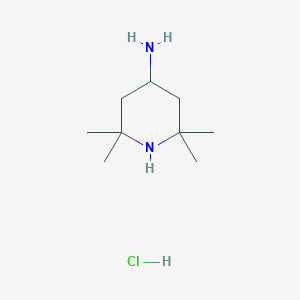
![7-Hydroxy-8-iodo-5-[(3-methylbut-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14427618.png)
